molecular formula C10H11N B1586515 7-Ethylindole CAS No. 22867-74-9

7-Ethylindole

Cat. No.: B1586515
CAS No.: 22867-74-9
M. Wt: 145.2 g/mol
InChI Key: PIIZLMYXLGYWTN-UHFFFAOYSA-N
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Description

7-Ethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The molecular formula of this compound is C10H11N, and it has a molecular weight of 145.2010 g/mol . Indole derivatives, including this compound, are known for their biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

7-Ethylindole, also known as 7-ethyl-1H-indole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives, in general, are known to interact with a variety of enzymes and proteins, inhibiting their activity . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives are known to be involved in various biological pathways due to their potential to inhibit the activity of various enzymes . The downstream effects of these interactions are subject to further investigation.

Pharmacokinetics

It has been reported that this compound can be hydrogenated over a commercial 5 wt% ru/al2o3 catalyst in the h2 pressure range of 5–8 mpa and a temperature range of 120–160 °c . This suggests that the compound may have certain chemical stability and reactivity characteristics that could impact its bioavailability.

Result of Action

It has been reported that the fully hydrogenated product of this compound, octahydro-7-ethylindole (8h-7-eid), can be dehydrogenated to this compound within 270 min at 190 °c . This suggests that this compound may undergo significant transformations in certain conditions, which could potentially have molecular and cellular effects.

Action Environment

It has been reported that the hydrogenation rate of this compound positively correlates with the reaction temperature, but is barely affected by the h2 pressure if the pressure exceeds 6 mpa . This suggests that the action of this compound may be influenced by environmental factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ethylindole can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst such as zinc chloride or boron trifluoride . Another method involves the reaction of N-(2-toly)formidate with an alkali metal amide under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product. Industrial processes may also involve purification steps such as recrystallization from solvents like dimethylformamide to obtain highly pure this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: 7-Ethylindoline.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ethyl group at the 7-position can affect the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

7-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIZLMYXLGYWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369212
Record name 7-Ethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22867-74-9
Record name 7-Ethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Ethylindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reactor filed with Cu-chromite/BaO catalyst was heated to 610° C. Into the reactor was fed 68.4 g of 2.6-diethylaniline and 41.4 g of water per hour. The organic reaction product after 5 hours of such reaction conditions was collected and subjected to partial hydrogenation as described in Example 1. After filtering of the hydrogenation catalyst, 332.4 g of organic liquid containing 45.8 g percent of 2.6-diethylaniline and 41.0 percent of 7-ethyl indole was obtained.
Quantity
68.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu chromite BaO
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
41.4 g
Type
solvent
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

The reactor for the dehydrocyclization contained 0.5 liter of Cu-chromite/BaO catalyst in table form (4×4 mm). The reactor was heated to 660° C. and was fed 68 g of 2,6-diethylaniline and 81 g of water per hour. After cooling, a mixture of a heavily organic phase and of a lighter water phase, as well as a waste (discharge) gas, was obtained in the recipient vessel. The waste gas had the following typical composition (vol. percent): 80.0 percent of hydrogen; 2.9 percent of methane; 2.0 percent of ethane; 0.4 percent of ethylene; 2.0 percent of carbon monoxide; and 10.7 percent of carbon dioxide. Obtained per hour were 38 l of waste gas, 59 g of organic raw product and 76 g of water which can be used again. The organic raw product had the following composition:
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu chromite BaO
Quantity
0.5 L
Type
catalyst
Reaction Step Two
Name
Quantity
76 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
81 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
organic raw product
Quantity
59 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods III

Procedure details

Ethyl N-(2-methyl-6-ethylphenyl)formimidate (65.9 g.) in 50 ml. of di-n-butylamine was slowly added, over about 5 minutes, to the potassium di-n-butylamide reaction mixture at 20° C. The metallation and cyclization reactions were substantially instantaneous under these reaction conditions. The transient appearance of a deep red color characteristic of benzyl anion was developed and discharged immediately upon contact of ethyl N-(2-methyl-6-ethylphenyl)formimidate with the potassium amide reaction mixture near the neck of the reactor. All solids dissolved resulting in a light brownish solution. Stirring was continued for another half hour. Then 150 ml. of ethyl alcohol were added to destroy the excess amide and unreacted metal and also to convert potassium indole salt to indole. After the removal of the excess alcohol at reflux temperature (159° C.) through a distillating column packed with Fenske packing materials, a brown oily material separated and settled at the bottom of the flask. The top amine layer was decanted off. The brown oily layer was dissolved in 300 ml. of hexane, then washed with 500 ml. water which was extracted with two 300 ml. portions of hexane. The combined hexane extracts were dried over Na2SO4 and filtered. Evaporation of volatile components furnished 39.8 g. of 7-ethylindole (80.0 percent yield) of over 98.5 percent purity.
Name
Ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
65.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium di-n-butylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzyl anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl N-(2-methyl-6-ethylphenyl)formimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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